molecular formula C16H15F3N2O4 B2430145 methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 71145-03-4; 98791-67-4

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

カタログ番号 B2430145
CAS番号: 71145-03-4; 98791-67-4
分子量: 356.301
InChIキー: ZFLWDHHVRRZMEI-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Bay-K-8644 is a methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate in which the 4-position has (R)-configuration. It is an enantiomer of a (S)-Bay-K-8644.
A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.

科学的研究の応用

Enantioselective Reactions and Lipase Catalysis

Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a compound related to 1,4-dihydropyridine derivatives, which have been studied for their chemical and pharmaceutical properties. For instance, the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters was examined, highlighting the influence of acyl chain length and branching on the reaction outcomes. It was found that a methyl ester at the 5-position and a long or branched acyl chain at C3 provided the highest enantiomeric ratios. This indicates the compound's potential application in stereoselective synthesis and as a precursor for various pharmacologically active enantiomers (Sobolev et al., 2002).

Structural Analysis and Conformational Studies

Structural and conformational studies of 1,4-dihydropyridine derivatives provide insights into their pharmacological activities. For instance, the molecular structures of various 2,6-dimethyl-1,4-dihydropyridine derivatives were determined, revealing that the degree of ring puckering and the distortions were influenced by the substituent positions. These structural features were correlated with the pharmacological activities of these compounds as calcium channel antagonists, highlighting the importance of the molecular conformation in their biological activities (Fossheim et al., 1982).

Synthesis and Stereochemistry

Research on the asymmetric synthesis of chiral 1,4-dihydropyridine derivatives, like 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, involves using various raw materials and catalysts to achieve specific stereochemistry. The product's structure, confirmed by different spectroscopic methods and X-ray diffraction, shows the potential of these methods in producing optically active compounds with desired stereochemistry (Chen Si-haia, 2011).

Crystallography and Pharmacological Activity

The crystal and molecular structures of specific analogs of the calcium channel antagonist nifedipine, including methyl 2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4- dihydropyridine-3-carboxylate, were determined. The study compared the conformations of these agonists with nifedipine and related antagonists, providing insights into how subtle differences in molecular conformation can influence the interaction with plasma membrane receptors, potentially affecting the availability of channel open and closed states (Langs & Triggle, 1984).

特性

CAS番号

71145-03-4; 98791-67-4

製品名

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

分子式

C16H15F3N2O4

分子量

356.301

IUPAC名

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1

InChIキー

ZFLWDHHVRRZMEI-CYBMUJFWSA-N

SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

溶解性

not available

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 3
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 4
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。